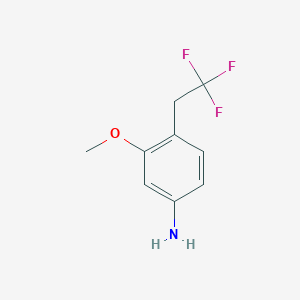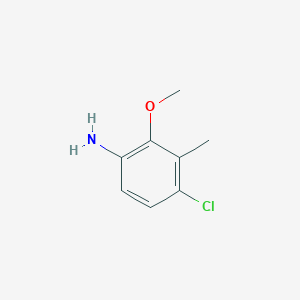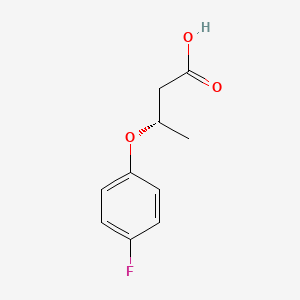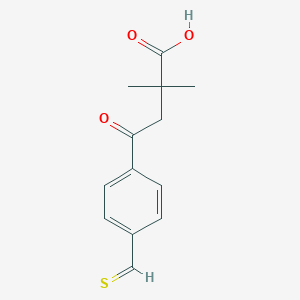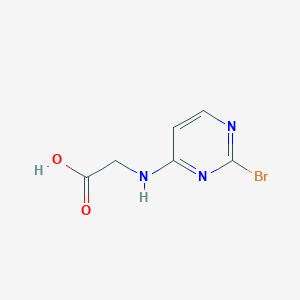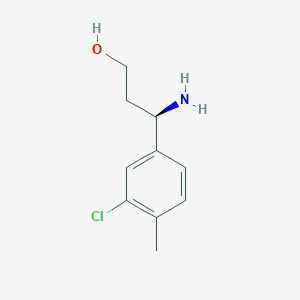
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. The stereochemistry at the third carbon atom is crucial for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 3-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reactions.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity of the final product.
化学反应分析
Types of Reactions
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-one.
Reduction: Formation of (3R)-3-methyl-3-(3-chloro-4-methylphenyl)propan-1-ol.
Substitution: Formation of (3R)-3-amino-3-(3-aminophenyl)propan-1-ol.
科学研究应用
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may influence pathways related to neurotransmission, inflammation, or cell proliferation.
相似化合物的比较
Similar Compounds
(3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
3-amino-3-(4-methylphenyl)propan-1-ol: A similar compound without the chlorine substituent.
Uniqueness
The uniqueness of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol lies in its specific stereochemistry, which imparts distinct biological activity and interactions compared to its enantiomer and other similar compounds. The presence of the chlorine atom on the phenyl ring also contributes to its unique chemical properties and reactivity.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChI 键 |
ZZZAVFSNDMGSOF-SNVBAGLBSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@@H](CCO)N)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C(CCO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


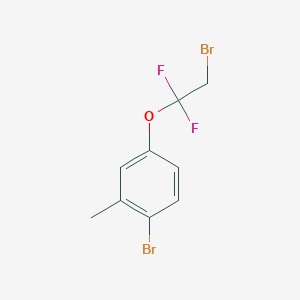
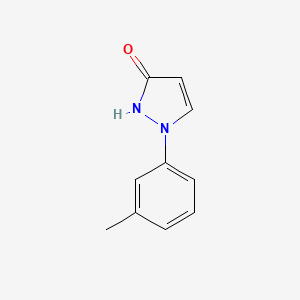
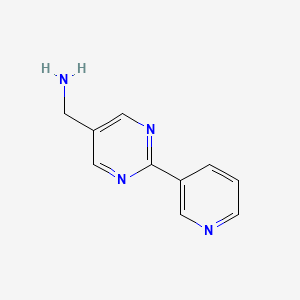

![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
